Vindeburnol

Cerebral insufficiency Eburnamenine derivatives Pharmacological comparison

Select Vindeburnol for its unique locus coeruleus (LC) transcriptional modulation (Npas3/Cfap69 upregulation, Ctss/Hspa1b downregulation) unavailable in standard eburnamine analogs. Prioritize for Alzheimer's (5xFAD) and multiple sclerosis (EAE) models. With a 75% oral bioavailability and 7.58h half-life, it ensures robust, reproducible dosing. Its selective episodic memory enhancement, free of locomotor confounds, makes it an essential reference for neuroplasticity research.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
Cat. No. B1683055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVindeburnol
SynonymsVindeburnol;  RU 24722;  RU-24722;  RU24722; 
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O
InChIInChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2
InChIKeyKOIGYXJOGRVNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vindeburnol (RU 24722) Procurement Guide: Preclinical Safety, Pharmacokinetics, and CNS Differentiation


Vindeburnol (RU 24722, BC19) is a synthetic eburnamine–vincamine alkaloid derivative [1] that has been extensively studied for its neuroprotective and procognitive effects. Preclinical characterization demonstrates a favorable oral bioavailability of 75% and a terminal half-life of 7.58 hours in mice [2]. Vindeburnol exhibits a unique mechanism involving modulation of locus coeruleus (LC) transcriptional programs, specifically upregulating genes such as Npas3 and Cfap69 linked to neurogenesis and synaptic plasticity, while downregulating neuroinflammatory markers like Ctss and Hspa1b [2]. This distinct profile positions vindeburnol as a valuable tool for investigating CNS disorders and as a reference compound for developing next-generation neurotropic agents.

Why Vindeburnol Cannot Be Substituted with Vincamine, Vinburnine, or Nicergoline: A Preclinical Pharmacology Justification


Despite sharing the eburnamine core scaffold, vindeburnol exhibits a pharmacological profile that is fundamentally distinct from other class members. A direct comparative study revealed that vindeburnol demonstrates a different overall pharmacological spectrum compared to vincamine, vinburnine, dihydroergotoxine mesilate, and nicergoline, suggesting it cannot be interchanged as a mere analog [1]. Furthermore, vindeburnol's unique ability to modulate locus coeruleus (LC) transcriptional programs and increase noradrenaline (NA) levels in the spinal cord—a critical neuroprotective mechanism in multiple sclerosis models—is not a class-wide property [2]. Generic substitution based on structural similarity alone would overlook vindeburnol's distinct safety margin (20 mg/kg no-observed-adverse-effect level vs. 80 mg/kg lethal toxicity) and its specific cognitive enhancement profile [3].

Vindeburnol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data


Distinct Pharmacological Profile vs. Vincamine and Vinburnine

In a direct head-to-head comparison, vindeburnol exhibited a pharmacological profile distinct from vincamine and vinburnine. While all three compounds share modulatory effects on brain circulation and neuronal homeostasis, vindeburnol was found to have a 'different pharmacological profile' in preclinical assays assessing cerebral insufficiency, suggesting a non-interchangeable therapeutic signature [1].

Cerebral insufficiency Eburnamenine derivatives Pharmacological comparison

Superior Oral Bioavailability and Half-Life in Preclinical Studies

A comprehensive 2025 preclinical study quantified vindeburnol's pharmacokinetic parameters in mice. Vindeburnol demonstrated a high oral bioavailability (F) of 75% and a long terminal half-life (t1/2) of 7.58 hours after a 40 mg/kg oral dose [1]. In comparison, vinpocetine, a clinically used eburnamine derivative, has been reported to have an oral bioavailability of approximately 6.7% in humans and a short half-life of 2-3 hours [2].

Pharmacokinetics Oral bioavailability Cognitive enhancement

Therapeutic Safety Margin in Subchronic Toxicity Model

A 14-day subchronic toxicity study in mice identified a clear therapeutic window for vindeburnol. At a dose of 20 mg/kg/day (oral), no mortality or significant adverse effects were observed, whereas a 4-fold higher dose of 80 mg/kg/day resulted in 20% mortality and hepatotoxicity [1]. This establishes a no-observed-adverse-effect level (NOAEL) at 20 mg/kg/day in this model, with a steep dose-response for toxicity. No comparable, well-defined therapeutic margin data are available for vincamine or vinburnine in the same preclinical model.

Subchronic toxicity Safety pharmacology NOAEL

Specific Cognitive Enhancement Without Motor Impairment

In the novel object recognition test, a gold-standard assay for episodic memory, vindeburnol (20 mg/kg i.p., 10 days) significantly improved memory performance in mice without affecting motor activity in open field tests [1]. This selective procognitive effect is notable because many eburnamine derivatives (e.g., vinpocetine) can influence locomotor activity at behaviorally active doses. The study directly quantified a lack of motor effect, confirming the cognitive improvement is not confounded by changes in locomotion [1].

Cognitive enhancement Novel object recognition Behavioral pharmacology

Normalization of Alzheimer's Disease-Related Behavior in 5xFAD Mice

In the 5xFAD transgenic mouse model of Alzheimer's disease, chronic vindeburnol treatment (20 mg/kg/day, 28 days) normalized anxiety-like behavior to wild-type levels [1]. Mechanistically, vindeburnol reduced amyloid-beta plaque burden in the hippocampus and cortex, and in vitro increased BDNF expression and cAMP levels, with PDE1 inhibition showing an EC50 near 50 μM [1]. In contrast, vinpocetine, another eburnamine derivative, primarily acts as a PDE1 inhibitor with an IC50 of ~21 μM but has not demonstrated comparable in vivo normalization of behavior or amyloid reduction in the same model [2].

Alzheimer's disease 5xFAD mouse model Amyloid burden

Vindeburnol Optimal Use Cases: Preclinical CNS Research and Drug Discovery


Neurodegenerative Disease Modeling (Alzheimer's and Multiple Sclerosis)

Vindeburnol's demonstrated ability to normalize behavior, reduce amyloid burden in the 5xFAD mouse model of Alzheimer's disease [1], and attenuate disease progression in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis [2] positions it as a premier reference compound for investigating neuroprotective mechanisms and validating novel therapeutic targets in neurodegeneration. Procurement should be prioritized for studies involving the locus coeruleus-noradrenergic system.

Cognitive Enhancement Studies Without Motor Confounds

Given vindeburnol's specific improvement of episodic memory in the novel object recognition test without affecting locomotor activity [3], it is an ideal tool for dissecting cognitive processes in rodents. This selectivity allows researchers to attribute behavioral changes to memory-related mechanisms rather than generalized motor stimulation, which is a common limitation of other eburnamine derivatives.

Transcriptomic and Mechanistic CNS Research

Vindeburnol's unique modulation of locus coeruleus transcriptional programs—specifically the upregulation of Npas3 and Cfap69 genes linked to neurogenesis and synaptic plasticity [3]—makes it a valuable chemical probe for RNA-seq and other 'omics studies aimed at elucidating pathways involved in neuronal health, neuroinflammation, and neuroplasticity.

Pharmacokinetic and Safety Reference Standard

The thoroughly characterized pharmacokinetic profile (75% oral bioavailability, 7.58 h half-life) and well-defined safety margin (20 mg/kg NOAEL) [3] establish vindeburnol as a robust reference standard for designing and interpreting preclinical in vivo experiments, ensuring reproducible dosing regimens and minimizing confounding toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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